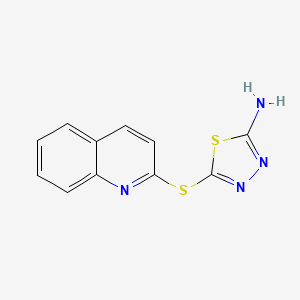
1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole core with a tetrazole ring and a carboxamide group, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the indole core, followed by the introduction of the tetrazole ring and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-2-carboxamide
- 1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-4-carboxamide
Uniqueness
1-(propan-2-yl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide is unique due to its specific substitution pattern on the indole core, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H14N6O |
|---|---|
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
1-propan-2-yl-N-(2H-tetrazol-5-yl)indole-3-carboxamide |
InChI |
InChI=1S/C13H14N6O/c1-8(2)19-7-10(9-5-3-4-6-11(9)19)12(20)14-13-15-17-18-16-13/h3-8H,1-2H3,(H2,14,15,16,17,18,20) |
InChI-Schlüssel |
LJPZPIHHTMXOQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12172845.png)

![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B12172853.png)
![6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12172856.png)
![1-(propan-2-yl)-6-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12172862.png)
![1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12172871.png)
![methyl (2Z)-[3-(1,3-benzodioxol-5-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12172878.png)
![7-(4-Chlorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12172884.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide](/img/structure/B12172885.png)
![1-[3-(1H-benzimidazol-2-yl)propyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12172888.png)
![1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12172894.png)
![3-Phenyl-6-[4-benzylpiperazinyl]pyridazine](/img/structure/B12172899.png)


